2,5-Difluorostyrene
Overview
Description
2,5-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with triphenylphosphine and sodium chlorodifluoroacetate in an anhydrous solvent like diglyme. The reaction mixture is heated and stirred under nitrogen atmosphere, followed by distillation to obtain the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorostyrene undergoes various chemical reactions, including:
Addition Reactions: For example, the addition of hydrogen fluoride (HF) in the presence of potassium fluoride (KF) and crown ether to form 2,2,2-trifluoroethylarenes.
Photoredox Reactions: The compound can participate in photoredox reactions, where it forms difluorinated sulfides under visible light catalysis.
Common Reagents and Conditions:
Addition Reactions: Reagents like HF and KF in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Photoredox Reactions: Catalysts like 9-phenylacridine and thiols under visible light.
Major Products:
Addition Reactions: 2,2,2-Trifluoroethylarenes.
Photoredox Reactions: Difluorinated sulfides.
Scientific Research Applications
2,5-Difluorostyrene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-difluorostyrene exerts its effects involves the formation of reactive intermediates, such as fluoroalkyl radicals, during photoredox reactions. These radicals can participate in various chemical transformations, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
- 2,4-Difluorostyrene
- 2,6-Difluorostyrene
- 3,5-Difluorostyrene
Comparison: 2,5-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, the 2,5-substitution pattern can lead to different electronic effects compared to other difluorostyrenes, affecting the compound’s behavior in addition and photoredox reactions .
Properties
IUPAC Name |
2-ethenyl-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIWLDCXHHMNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619144 | |
Record name | 2-Ethenyl-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-97-5 | |
Record name | 2-Ethenyl-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of poly-2,5-difluorostyrene influence its molecular motion?
A1: The research paper "Molecular motion in poly-2,5-difluorostyrene determined by nuclear magnetic resonance" [] utilizes NMR to investigate the molecular motions present within poly-2,5-difluorostyrene. While the abstract doesn't provide specific details on the findings, it highlights the use of NMR as a tool to understand how the structure of this polymer, including the presence of the fluorine atoms, impacts its flexibility and movement at a molecular level. This information is crucial for predicting the polymer's physical properties and potential applications.
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